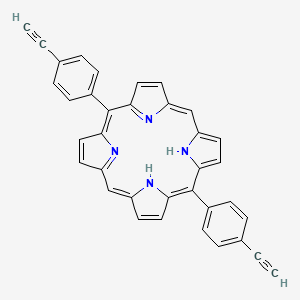
5,15-Bis(4-ethynylphenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Bis(4-ethynylphenyl)porphyrin, with the chemical formula C36H22N4, belongs to the porphyrin family. Porphyrins are cyclic organic compounds characterized by a tetrapyrrole macrocycle. This specific compound features two ethynylphenyl substituents at positions 5 and 15 of the porphyrin ring .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for 5,15-Bis(4-ethynylphenyl)porphyrin. One common approach involves the condensation of pyrrole and aldehyde precursors, followed by cyclization. The ethynylphenyl groups are introduced during the synthetic process.
Reaction Conditions:: The synthesis typically occurs under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Acidic or basic conditions may be employed, depending on the specific reaction steps.
Industrial Production:: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions and catalysts is essential for large-scale production.
Analyse Chemischer Reaktionen
Reactivity:: 5,15-Bis(4-ethynylphenyl)porphyrin undergoes various reactions:
Oxidation: It can be oxidized to form cationic or radical species.
Reduction: Reduction yields different derivatives.
Substitution: Substituents can be introduced at various positions.
Metal Complex Formation: Coordination with metal ions (e.g., Zn, Cu) leads to metalloporphyrins.
Pyrrole: Used as a starting material.
Aldehydes: Provide the necessary carbonyl groups.
Oxidants/Reductants: For oxidation or reduction reactions.
Metal Salts: Facilitate metal complex formation.
Major Products:: The major products depend on reaction conditions and substituents. Metal complexes (e.g., Zn-porphyrins) are particularly relevant due to their unique properties.
Wissenschaftliche Forschungsanwendungen
5,15-Bis(4-ethynylphenyl)porphyrin finds applications in:
Photodynamic Therapy (PDT): Its light-absorbing properties make it useful for PDT in cancer treatment.
Sensors: As a sensing material for detecting gases, ions, or biomolecules.
Electrocatalysis: In fuel cells and other electrochemical devices.
Materials Science: Incorporation into functional materials (e.g., polymers, nanoparticles).
Wirkmechanismus
The compound’s mechanism of action varies based on its application:
- In PDT, it generates reactive oxygen species upon light activation, leading to tumor cell destruction.
- As a sensor, it undergoes specific interactions with analytes, resulting in measurable signals.
Vergleich Mit ähnlichen Verbindungen
5,15-Bis(4-ethynylphenyl)porphyrin stands out due to its ethynylphenyl substituents. Similar compounds include other porphyrins (e.g., meso-tetraphenylporphyrin) and metalloporphyrins (e.g., Zn-porphyrins).
Eigenschaften
Molekularformel |
C36H22N4 |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
5,15-bis(4-ethynylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C36H22N4/c1-3-23-5-9-25(10-6-23)35-31-17-13-27(37-31)21-29-15-19-33(39-29)36(26-11-7-24(4-2)8-12-26)34-20-16-30(40-34)22-28-14-18-32(35)38-28/h1-2,5-22,37-38H |
InChI-Schlüssel |
OYXXRSFMSKAHHX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C#C)C=C4)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


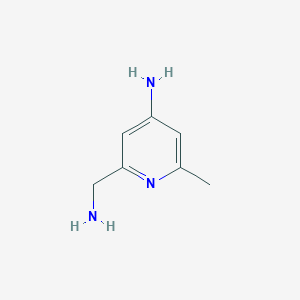
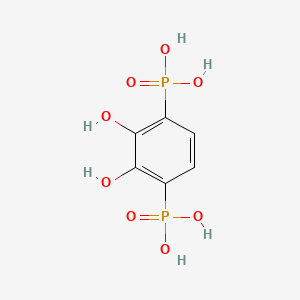
![5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12963481.png)
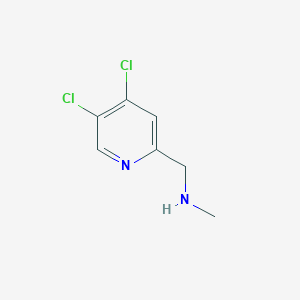
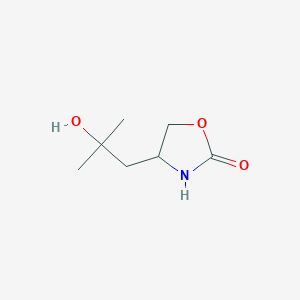
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
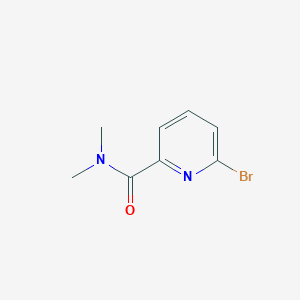
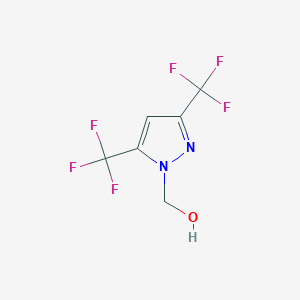
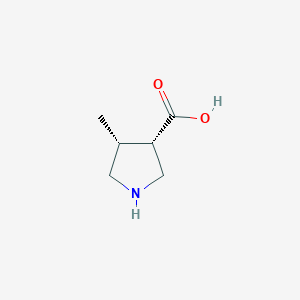
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
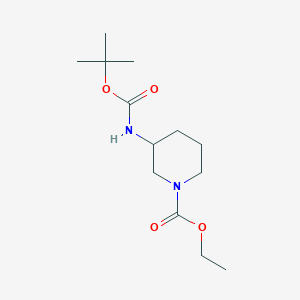

![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
